4-Bromo-8-fluoroisoquinoline chemical properties
4-Bromo-8-fluoroisoquinoline chemical properties
An In-Depth Technical Guide to 4-Bromo-8-fluoroisoquinoline: Properties, Synthesis, and Applications
Foreword
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this privileged core provides chemists with powerful tools to modulate physicochemical properties and explore new chemical space. 4-Bromo-8-fluoroisoquinoline is a prime example of such a functionalized building block. The bromine atom at the C4 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the fluorine atom at the C8 position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[4][5] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 4-Bromo-8-fluoroisoquinoline for researchers in drug discovery and synthetic chemistry.
Physicochemical and Structural Properties
4-Bromo-8-fluoroisoquinoline is a solid, halogenated heterocyclic compound.[6] Its core properties are summarized below, providing foundational data for its use in experimental settings. The presence of both a synthetically versatile bromine atom and a metabolically robust fluorine atom makes it a valuable intermediate.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrFN | [6][7][8] |
| Molecular Weight | 226.05 g/mol | [7] |
| CAS Number | 1404367-17-4 | [6][7] |
| Appearance | Solid | [6] |
| Boiling Point | 300.7 ± 22.0 °C at 760 mmHg (Predicted) | [7] |
| Density | No data available | |
| InChI | InChI=1S/C9H5BrFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | [6][8] |
| InChIKey | UHILZFOAYBIJLR-UHFFFAOYSA-N | [6][8] |
| SMILES | C1=CC2=C(C=NC=C2C(=C1)F)Br | [8] |
Synthesis and Elucidation
While specific literature detailing the synthesis of 4-Bromo-8-fluoroisoquinoline is not abundant, a plausible synthetic pathway can be designed based on established methodologies for isoquinoline chemistry. Traditional methods like the Bischler–Napieralski and Pictet-Spengler reactions form the basis for constructing the isoquinoline core, which can then be functionalized.[9][10][11]
A logical approach involves the bromination of a pre-functionalized 8-fluoroisoquinoline intermediate. The direct bromination of isoquinoline itself is known to yield 4-bromoisoquinoline under high-temperature conditions using bromine in a solvent like nitrobenzene.[12] A similar electrophilic aromatic substitution could be applied to an 8-fluoro precursor.
Proposed Experimental Protocol: Synthesis via Electrophilic Bromination
This hypothetical protocol is based on the bromination of isoquinoline hydrochloride and adapted for an 8-fluoro substrate.
-
Preparation of 8-Fluoroisoquinoline Hydrochloride: Dissolve 8-fluoroisoquinoline in a suitable solvent such as diethyl ether and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated HCl, to precipitate the hydrochloride salt. Filter and dry the salt.
-
Bromination Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, suspend 8-fluoroisoquinoline hydrochloride (1.0 eq.) in a high-boiling inert solvent (e.g., nitrobenzene or diphenyl ether).
-
Heating and Bromine Addition: Heat the stirred mixture to approximately 180-200 °C. Once the temperature is stable, add bromine (1.1 eq.) dropwise via the dropping funnel over 1-2 hours. Hydrogen bromide gas will evolve during the addition.
-
Reaction Monitoring and Workup: After the addition is complete, maintain the temperature for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Isolation: Allow the mixture to cool. Dilute with a solvent like dichloromethane and wash with an aqueous sodium bicarbonate solution to neutralize acid, followed by a sodium thiosulfate wash to remove excess bromine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-8-fluoroisoquinoline.
Caption: Proposed synthesis of 4-Bromo-8-fluoroisoquinoline.
Spectroscopic Characterization (Predicted)
No specific, published spectra for 4-Bromo-8-fluoroisoquinoline were identified. However, its spectral characteristics can be reliably predicted based on data from the parent 4-bromoisoquinoline[13][14] and the known effects of fluorine substitution.
-
¹H NMR: The spectrum will show five aromatic protons. The proton at C1 (adjacent to the nitrogen) will be the most downfield. The fluorine at C8 will introduce coupling (typically JHF) to the nearby protons, particularly H7 and H1. The chemical shifts will be influenced by the combined electron-withdrawing effects of the halogens and the ring nitrogen.
-
¹³C NMR: Nine distinct carbon signals are expected. The carbon atoms bonded to the halogens (C4-Br and C8-F) will be readily identifiable. The C8 signal will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. Smaller JCF couplings are also expected for C7, C1, and the bridgehead carbon.
-
Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., M+ at ~225 and M+2 at ~227).
Chemical Reactivity and Applications in Drug Discovery
The true value of 4-Bromo-8-fluoroisoquinoline lies in its potential for synthetic diversification, making it a key intermediate in the development of novel bioactive molecules.[7] The isoquinoline core itself is present in a vast array of pharmacologically active compounds.[2][3]
Reactivity at the C4-Position
The carbon-bromine bond is the primary site of reactivity and is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the 4-position, a key region for modulating biological activity.[10]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are useful for further elaboration or as isosteres.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted 4-aminoisoquinolines.
-
Heck Coupling: Reaction with alkenes to form substituted styrenyl-type derivatives.
The Role of the Fluorine Substituent
While the C8-F bond is largely unreactive under typical synthetic conditions, its presence is strategic. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance key drug properties:[5]
-
Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.
-
Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and cell uptake.
This dual functionality makes 4-Bromo-8-fluoroisoquinoline a valuable starting material for creating libraries of novel compounds for screening in areas such as oncology and neuroscience, where isoquinoline-based molecules have shown promise.[7]
Caption: Key cross-coupling reactions of 4-Bromo-8-fluoroisoquinoline.
Safety and Handling
Based on safety data for closely related analogs like 4-bromoisoquinoline, 4-Bromo-8-fluoroisoquinoline should be handled as a hazardous substance.[15][16]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[15][16]
-
Handling: Avoid breathing dust, fume, or vapor.[16] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15][17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[15]
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15][17]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][17]
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). [Link]
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Synthesis of isoquinoline derivatives. ResearchGate. [Link]
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Isoquinoline synthesis. Química Organica.org. [Link]
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Isoquinoline synthesis. Organic Chemistry Portal. [Link]
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A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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4-Bromo-8-fluoroisoquinoline. MySkinRecipes. [Link]
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Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Semantic Scholar. [Link]
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Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]
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4-bromo-8-fluoroisoquinoline (C9H5BrFN). PubChemLite. [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]
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4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
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Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
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Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
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8-Bromo-7-fluoroisoquinoline | C9H5BrFN | CID 89650401. PubChem. [Link]
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